2-Bromo-4-cyclohexyl-6-methylpyridine
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Overview
Description
2-Bromo-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a cyclohexyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclohexyl-6-methylpyridine can be achieved through various methods. One common method involves the bromination of 4-cyclohexyl-6-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclohexyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-4-cyclohexyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclohexyl-6-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 4-Bromo-2-cyclohexylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
2-Bromo-4-cyclohexyl-6-methylpyridine is unique due to the presence of both a cyclohexyl group and a methyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyl-6-methylpyridine |
InChI |
InChI=1S/C12H16BrN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
FPAVJSGWHATYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C2CCCCC2 |
Origin of Product |
United States |
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